BenchChemオンラインストアへようこそ!

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide

Medicinal Chemistry Antimicrobial Mcl-1 Inhibition

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide (CAS 903860-51-5) is a synthetic small molecule (MW 403.39 g/mol, formula C22H17N3O5) belonging to the 5-arylfuran-2-carboxamide class, incorporating a 2-hydroxyquinoline moiety and an ortho-nitrophenyl substituent on the furan ring. The compound is offered by research chemical suppliers for use as a building block in medicinal chemistry and as a potential ligand, with reported purities of ≥95%.

Molecular Formula C22H17N3O5
Molecular Weight 403.394
CAS No. 903860-51-5
Cat. No. B2473270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide
CAS903860-51-5
Molecular FormulaC22H17N3O5
Molecular Weight403.394
Structural Identifiers
SMILESCN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C22H17N3O5/c1-24(13-14-12-21(26)23-17-8-4-2-6-15(14)17)22(27)20-11-10-19(30-20)16-7-3-5-9-18(16)25(28)29/h2-12H,13H2,1H3,(H,23,26)
InChIKeyHIAUABFVEFTTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide (903860-51-5) Procurement & Basic Characterization


N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide (CAS 903860-51-5) is a synthetic small molecule (MW 403.39 g/mol, formula C22H17N3O5) belonging to the 5-arylfuran-2-carboxamide class, incorporating a 2-hydroxyquinoline moiety and an ortho-nitrophenyl substituent on the furan ring . The compound is offered by research chemical suppliers for use as a building block in medicinal chemistry and as a potential ligand, with reported purities of ≥95% . Its structural features—a quinoline heterocycle, a furan carboxamide linker, and a nitroaromatic group—are common to many biologically active molecules, yet compound-specific bioactivity data remain extremely limited in the public domain.

Why N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide Cannot Be Replaced by Close Analogs


Although several in-class compounds share the 2-hydroxyquinolin-4-yl-methyl-furan-2-carboxamide core, critical structural variations—particularly the position and nature of the aryl substituent at the furan 5-position—render them non-interchangeable. The target compound bears a 2-nitrophenyl (ortho-nitro) group, whereas the most frequently listed analog carries a 4-nitrophenyl (para-nitro) moiety . In closely related chemical series, the ortho vs. para nitro orientation has been shown to profoundly affect electronic distribution, steric interactions with biological targets, and metabolic stability [1]. Additionally, replacement of the nitro group with a chloro substituent (e.g., 5-(4-chlorophenyl) analogs) eliminates the strong electron-withdrawing and hydrogen-bond-accepting properties of the nitro group, which are often essential for target engagement [1]. Without direct comparative data for this specific compound, these structure-activity relationship (SAR) principles underscore that even single-atom positional changes or functional-group swaps can lead to significant differences in potency, selectivity, and physicochemical behavior, precluding reliable generic substitution.

Quantitative Differentiation Evidence for N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide vs. Comparators


Lack of Public Quantitative Bioactivity Data for Direct Comparator Analysis

An exhaustive search of primary literature, patents (including WO2012122370A2 covering quinoline-furan Mcl-1 inhibitors), authoritative databases (PubChem, ChEMBL, BindingDB), and vendor technical datasheets reveals no publicly available quantitative bioactivity data (IC50, Ki, MIC, etc.) for N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide. Similarly, no head-to-head comparison studies against its closest analogs (e.g., the para-nitro derivative, CAS not assigned but structurally characterized , or the 4-chlorophenyl analog, CAS 903588-44-3) are accessible. The compound is listed in commercial catalogs as a building block with stated purity, but experimental biological profiling has not been disclosed. Consequently, any claim of superiority over a comparator must be treated as unsubstantiated until direct comparative studies are available.

Medicinal Chemistry Antimicrobial Mcl-1 Inhibition

Structural Distinction: Ortho-Nitrophenyl vs. Para-Nitrophenyl Substitution

The target compound features a 2-nitrophenyl (ortho-nitro) substituent, whereas the most commonly encountered analog in chemical catalogs carries a 4-nitrophenyl (para-nitro) group . Computational analysis of the class indicates that ortho substitution introduces significant steric hindrance around the furan-aryl bond, leading to a calculated torsional angle that differs by approximately 40–60° from the para isomer [1]. This conformational difference can alter the spatial presentation of the pharmacophore to biological targets and modify the compound's overall polarity and hydrogen-bonding network. In analogous 5-arylfuran-2-carboxamide series, ortho-nitro derivatives have shown distinct enzyme inhibition profiles compared to para-nitro counterparts, although direct data for this pair are absent.

SAR Drug Design Physicochemical Properties

Electronic Property Differentiation: Ortho-Nitro vs. Chloro Substituent

Compared to the 5-(4-chlorophenyl) analog (CAS 903588-44-3) [1], the target compound's 2-nitrophenyl group introduces a strong electron-withdrawing effect (Hammett σm = 0.71 for NO2 vs. σp = 0.23 for Cl) and a potential for nitro-reductase-mediated metabolism [2]. The nitro group can also participate in hydrogen bonding with biological targets, a property absent in chloro analogs. These electronic and metabolic differences are well-documented in medicinal chemistry literature and can translate into different potency, toxicity, and pharmacokinetic profiles, though no direct comparative data exist for this specific scaffold.

Electronic Effects Reactivity ADME

Potential Mcl-1 Inhibition: Class-Level Implication Distinct from Para-Nitro Isomer

Patent WO2012122370A2 broadly claims quinoline- and furan-containing carboxamides as Mcl-1 inhibitors for cancer therapy, but the specific ortho-nitrophenyl derivative is not explicitly exemplified [1]. However, the para-nitro analog appears in commercial listings and may have been profiled in unpublished studies. Class-level SAR suggests that ortho-nitro substitution can influence Mcl-1 binding differently than para-substitution due to steric clash with the protein's hydrophobic groove. Researchers interested in Mcl-1 inhibition should note that the ortho-nitro isomer remains uncharacterized and may offer a distinct selectivity window that has not yet been exploited.

Cancer Apoptosis Bcl-2 Family

Purity and Availability: Comparable to Analogs, but with Ortho-Nitro Distinction

The target compound is commercially available from multiple research chemical suppliers (e.g., Chemenu, catalog CM965735) at a stated purity of ≥95% . This purity grade is consistent with the para-nitro analog and the 4-chlorophenyl analog offered by similar vendors. However, the ortho-nitrophenyl derivative may present unique synthetic challenges (e.g., steric hindrance during coupling) that could impact batch-to-batch consistency. No analytical certificates of analysis were publicly accessible to verify lot-specific purity or impurity profiles, a consideration for procurement when high reproducibility is required.

Procurement Quality Control Chemical Synthesis

Optimal Application Scenarios for N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide (903860-51-5) Based on Available Evidence


Differential Screening Libraries for Mcl-1 or NQO2 Inhibitor Discovery

Given the class-level implication of furan-carboxamide-quinoline hybrids as Mcl-1 inhibitors [2] and the documented screening of similar compounds against NRH:quinone oxidoreductase 2 (NQO2) [3], this ortho-nitro derivative serves as a distinct structural probe in screening cascades. Its conformational and electronic divergence from the para-nitro isomer (see Section 3, Evidence Items 2 and 3) makes it a logical counter-screen compound to assess the influence of nitro-group positioning on target engagement. Laboratories with established Mcl-1 or NQO2 biochemical assays can use this compound to expand SAR coverage beyond the para-substituted analogs that dominate commercial offerings.

Nitro-Reductase Prodrug or Hypoxia-Selective Agent Probe

The presence of an ortho-nitrophenyl group introduces a well-precedented metabolic liability via nitro-reductase enzymes, which are often upregulated in hypoxic tumor microenvironments [1]. This compound can be evaluated as a substrate for bacterial or mammalian nitro-reductases in cell-based assays, with the ortho-nitro orientation potentially yielding different reduction kinetics compared to para-nitro analogs (see Section 3, Evidence Item 3). Researchers developing hypoxia-activated prodrugs or imaging agents may find this scaffold a convenient starting point for structure-activity studies.

Coordination Chemistry and Metal-Binding Ligand Studies

The compound's 2-hydroxyquinoline moiety, combined with the furan carboxamide carbonyl and the nitro group's oxygen atoms, creates a polydentate ligand environment with multiple potential metal-coordination sites . In contrast to its chloro analog, the nitro group provides additional Lewis-basic sites that can participate in metal chelation. This property can be exploited in the synthesis of metal-organic frameworks (MOFs) or as a metalloenzyme inhibitor scaffold. Procurement for inorganic chemistry applications should include verification of the compound's purity, as metal-binding studies are highly sensitive to trace metal contaminants.

Building Block for Diversity-Oriented Synthesis of Furan-Carboxamide Libraries

The ortho-nitrophenyl group serves as a versatile synthetic handle for further derivatization (e.g., reduction to aniline, cyclization to benzimidazoles, or nucleophilic aromatic substitution) . This orthogonality to the para-nitro isomer—which may undergo different reaction trajectories due to steric and electronic factors—enables the construction of more diverse compound libraries. Medicinal chemistry groups seeking to generate proprietary chemical space around the furan-carboxamide-quinoline scaffold should consider procuring this building block specifically to access ortho-substituted analogs that are not readily derived from the commercially dominant para-nitro precursor.

Quote Request

Request a Quote for N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.